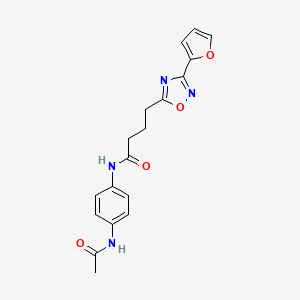
N-benzyl-2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-methylacetamide, also known as BCS-370, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival, such as AKT and mTOR. This leads to the induction of cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and modulation of certain enzyme activities. It has also been shown to have minimal toxicity towards normal cells, making it a potentially promising therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-methylacetamide for lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-methylacetamide, including further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for cancer treatment. Other potential applications of this compound in scientific research may also be explored, such as its use as a tool for studying enzyme activity and cell signaling pathways.
Métodos De Síntesis
The synthesis of N-benzyl-2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-methylacetamide involves several steps, including the reaction of N-cyclopentylsulfamoyl chloride with 4-hydroxybenzonitrile to produce 4-(N-cyclopentylsulfamoyl)phenol, followed by the reaction of this intermediate with N-benzyl-N-methylacetamide in the presence of a base. The final product is obtained after purification and characterization by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-methylacetamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to modulate the activity of certain enzymes involved in cell proliferation and survival.
Propiedades
IUPAC Name |
N-benzyl-2-[4-(cyclopentylsulfamoyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-23(15-17-7-3-2-4-8-17)21(24)16-27-19-11-13-20(14-12-19)28(25,26)22-18-9-5-6-10-18/h2-4,7-8,11-14,18,22H,5-6,9-10,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFIPOJCFWZWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)



